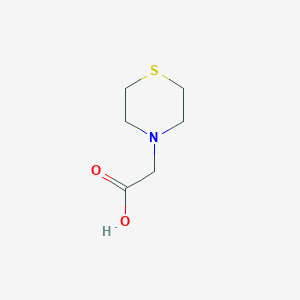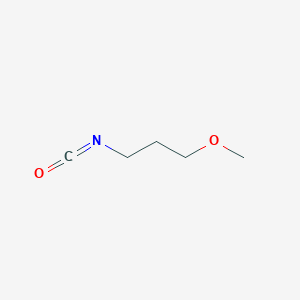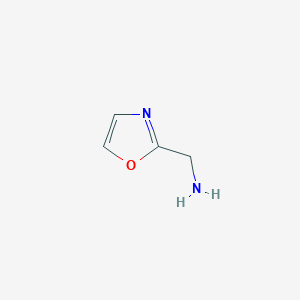
2,3-Dimethyl-3'-Methoxybenzophenon
Übersicht
Beschreibung
2,3-Dimethyl-3’-methoxybenzophenone is a chemical compound with the molecular formula C16H16O2 and a molecular weight of 240.3 . It is also known by its IUPAC name (2,3-dimethylphenyl) (3-methoxyphenyl)methanone .
Molecular Structure Analysis
The molecular structure of 2,3-Dimethyl-3’-methoxybenzophenone consists of a benzophenone core with two methyl groups attached to the 2 and 3 positions of one phenyl ring and a methoxy group attached to the 3’ position of the other phenyl ring .Chemical Reactions Analysis
While specific chemical reactions involving 2,3-Dimethyl-3’-methoxybenzophenone are not available, benzophenones are known to undergo various reactions. For instance, they can participate in the formation of carotenoids .Physical and Chemical Properties Analysis
2,3-Dimethyl-3’-methoxybenzophenone has a molecular weight of 240.3 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 2,3-Dimethyl-3’-Methoxybenzophenon
2,3-Dimethyl-3’-Methoxybenzophenon ist eine chemische Verbindung mit der Summenformel
C16H16O2 C_{16}H_{16}O_{2} C16H16O2
und einem Molekulargewicht von 240,3 . Es ist bekannt für seine vielfältigen Anwendungen in der wissenschaftlichen Forschung, die ich im Folgenden in separaten Abschnitten detailliert beschreiben werde.Zwischenprodukt in der organischen Synthese: 2,3-Dimethyl-3’-Methoxybenzophenon dient als Zwischenprodukt bei der Synthese komplexer organischer Moleküle. Seine Struktur ermöglicht Reaktionen, die funktionelle Gruppen einführen können, was die Bildung verschiedener organischer Verbindungen ermöglicht, die in Pharmazeutika und Agrochemikalien verwendet werden.
Photoinitiator für die Polymerisation: Diese Verbindung kann als Photoinitiator wirken und Licht absorbieren, um Radikale zu erzeugen, die für die Polymerisation bestimmter Monomere notwendig sind. Diese Anwendung ist entscheidend für die Entwicklung von Beschichtungen, Klebstoffen und 3D-Druckmaterialien.
Materialwissenschaftliche Forschung: In der Materialwissenschaft wird 2,3-Dimethyl-3’-Methoxybenzophenon verwendet, um die Eigenschaften organischer Halbleiter zu untersuchen. Seine stabile Phenongruppe macht es zu einem Kandidaten für die Untersuchung von Ladungstransfer und elektronischer Leitung in organischen Materialien.
Standard in der analytischen Chemie: Aufgrund seiner Reinheit und Stabilität wird diese Verbindung häufig als Standard in der analytischen Chemie zur Kalibrierung von Instrumenten und zur Validierung von Methoden verwendet, insbesondere in der Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie.
UV-Stabilisierung: Die Methoxy- und Dimethylgruppen in 2,3-Dimethyl-3’-Methoxybenzophenon können UV-Strahlung absorbieren, was es zu einem möglichen Additiv für die UV-Stabilisierung in Kunststoffen und Beschichtungen macht, um den Abbau durch Sonneneinstrahlung zu verhindern.
Entwicklung von Herbiziden: Die Forschung hat gezeigt, dass verwandte Benzophenonderivate eine selektive herbizide Wirkung zeigen . Obwohl nicht direkt erwähnt, könnte 2,3-Dimethyl-3’-Methoxybenzophenon auf seine Auswirkungen auf das Pflanzenwachstum und die Entwicklung untersucht werden, um zur Entwicklung neuer Herbizide beizutragen.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2,3-Dimethyl-3’-methoxybenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 enzymes involves the binding of 2,3-Dimethyl-3’-methoxybenzophenone to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can interact with other biomolecules such as glutathione, influencing redox reactions and cellular detoxification processes .
Cellular Effects
2,3-Dimethyl-3’-methoxybenzophenone has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to changes in the expression of genes involved in inflammation and immune responses . Furthermore, 2,3-Dimethyl-3’-methoxybenzophenone can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the production of ATP and other metabolites .
Molecular Mechanism
The molecular mechanism of action of 2,3-Dimethyl-3’-methoxybenzophenone involves several key interactions at the molecular level. This compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. For example, it can bind to G-protein-coupled receptors (GPCRs), leading to the activation of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . Additionally, 2,3-Dimethyl-3’-methoxybenzophenone can inhibit or activate enzymes by binding to their active sites, resulting in changes in enzyme activity and subsequent alterations in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dimethyl-3’-methoxybenzophenone can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term studies have shown that 2,3-Dimethyl-3’-methoxybenzophenone can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2,3-Dimethyl-3’-methoxybenzophenone vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular detoxification and reducing inflammation . At high doses, 2,3-Dimethyl-3’-methoxybenzophenone can exhibit toxic effects, including oxidative stress, cellular damage, and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at certain dosage levels .
Metabolic Pathways
2,3-Dimethyl-3’-methoxybenzophenone is involved in several metabolic pathways, including those related to its biotransformation and elimination from the body. This compound is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites that can be further processed and excreted . The interaction with cofactors such as NADPH is essential for the enzymatic activity of cytochrome P450 and the efficient metabolism of 2,3-Dimethyl-3’-methoxybenzophenone . Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 2,3-Dimethyl-3’-methoxybenzophenone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, 2,3-Dimethyl-3’-methoxybenzophenone can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions are important for understanding the compound’s bioavailability and pharmacokinetics.
Subcellular Localization
2,3-Dimethyl-3’-methoxybenzophenone exhibits specific subcellular localization patterns that are critical for its activity and function. This compound can be targeted to various organelles, including the mitochondria, endoplasmic reticulum, and nucleus . The subcellular localization of 2,3-Dimethyl-3’-methoxybenzophenone is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(2,3-dimethylphenyl)-(3-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-6-4-9-15(12(11)2)16(17)13-7-5-8-14(10-13)18-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDHKVSTQWMHSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC(=CC=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598285 | |
| Record name | (2,3-Dimethylphenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750633-69-3 | |
| Record name | (2,3-Dimethylphenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]-](/img/structure/B1319117.png)






![2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride](/img/structure/B1319139.png)


![Benzenamine, 3-chloro-4-[(methylphenyl)thio]-](/img/structure/B1319148.png)
![1-Azaspiro[4.5]decan-8-ol](/img/structure/B1319150.png)
